
Safimaltib
Vue d'ensemble
Description
Safimaltib (also known as JNJ-6633) is a drug under clinical development by Johnson & Johnson. It is currently in Phase I for the treatment of relapsed or refractory B-cell non-Hodgkin’s lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma . It is administered orally in the form of a capsule .
Molecular Structure Analysis
The chemical structure for this compound was revealed in WHO proposed INN list 126 (Jan 2022). It is described as a mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitor and antineoplastic agent .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H11F6N5O2 and a molecular weight of 467.32 . It is soluble in DMSO .Applications De Recherche Scientifique
Water Quality and Ecology : Safimaltib can reduce eutrophic contents by 30% and enhance dissolved oxygen by 2.8 times, thereby improving water quality and promoting biological conservation. This application is particularly relevant in the field of landscape ecology (Chang et al., 2014).
Psychiatry and Neurology : In a study, SAFit2, a modulator of FKBP51 related to this compound, lowered the efficacy of escitalopram in anxiety-related tests but improved stress coping behavior in a mouse model (Pöhlmann et al., 2018). Furthermore, this compound has been indicated to function as an anti-inflammatory agent and inhibit inflammatory genes PTGS1 and PTGS2, potentially treating ischemic stroke (Li et al., 2022).
Cerebral Ischemia : this compound effectively protects the brain after cerebral ischemia by attenuating inflammation in microglia, indicating its potential in neurological healthcare (Zhuang et al., 2017).
Education and Learning : It has also been used in education to measure students' connected understanding of science through concept map scores, demonstrating its versatility beyond biological applications (Schau et al., 2001).
Plant Pathology : this compound regulates local disease resistance mechanisms and systemic acquired resistance in plants, involving a complex network of proteins and regulatory feedback loops (Vlot et al., 2009).
Cardiovascular Research : Salvianolic acid B, a derivative, has cardioprotective effects and is used in clinical therapy for various vascular disturbance-related diseases in Asian countries (Wang et al., 2013).
Pulmonary Health : Salvianolic acid B inhalation solution has antifibrotic and anticoagulant effects in a rat model of pulmonary fibrosis, indicating its potential in treating respiratory diseases (Zhang et al., 2021).
Plant Growth and Development : Salicylic acid, related to this compound, plays a crucial role in regulating physiological and biochemical processes during plant growth and development (Rivas-San Vicente & Plasencia, 2011).
Dental Applications : SAF files showed less canal transportation than ProFile Vortex and Typhoon files in simulated S-shaped root canals, indicating its efficiency in dental procedures (Burroughs et al., 2012).
Agricultural Science : Salicylic acid foliar application increases drought tolerance in maize plants, reducing water requirements without significant effects on growth and yield characteristics, useful in agricultural practices (Al Rawi et al., 2021).
Mécanisme D'action
Safimaltib acts by targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator of the classical NF-κB signaling pathway downstream of B-cell receptor and T-cell receptor . This compound is a potent, selective, allosteric inhibitor of MALT1 protease activity .
Safety and Hazards
Orientations Futures
Safimaltib is currently in Phase I of clinical trials for the treatment of various types of lymphoma and leukemia . The future directions of this compound will depend on the results of these ongoing trials and any subsequent trials. If successful, it could become a valuable treatment option for patients with these conditions .
Propriétés
IUPAC Name |
1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWRZPQBPCAXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230273-76-2 | |
| Record name | JNJ-67856633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230273762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(1,2-dihydro-1-oxo-5-isoquinolinyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFIMALTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9790S42AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




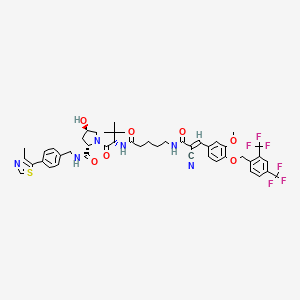
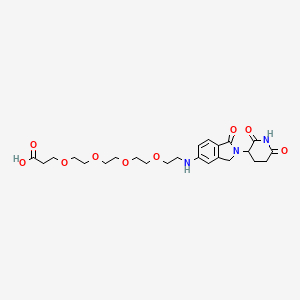
![2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B8196016.png)
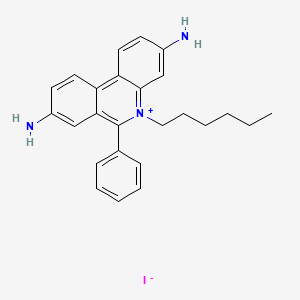
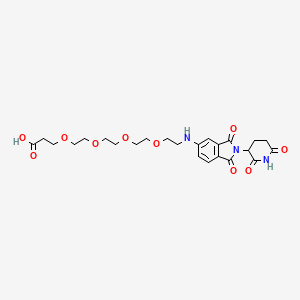

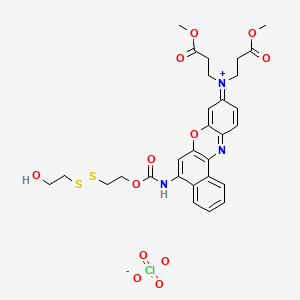


![LY 2880070 [Who-DD]](/img/structure/B8196068.png)
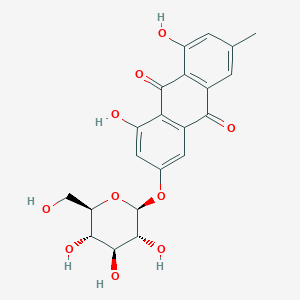
![2-Cyclopropyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196081.png)
